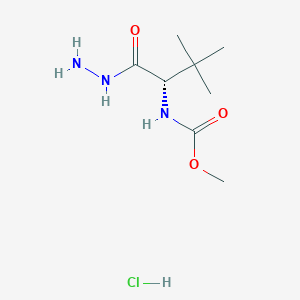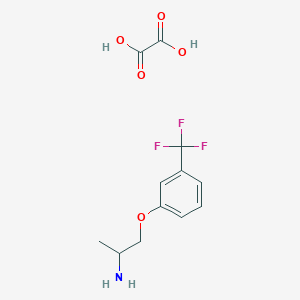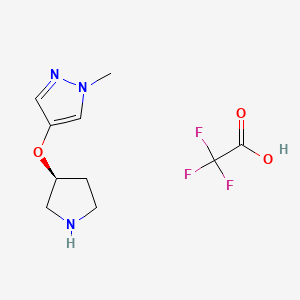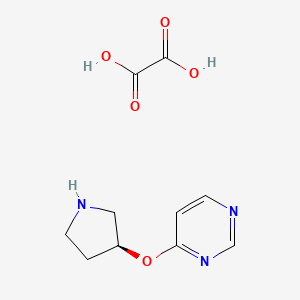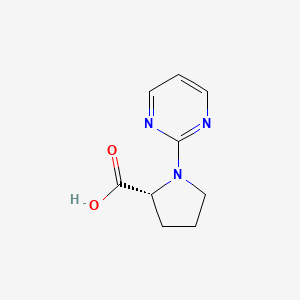
(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrimidin-2-yl group attached to the pyrrolidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Pyrimidin-2-yl Group: The pyrimidin-2-yl group is introduced through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various functionalized pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, the compound and its derivatives may interact with enzymes, receptors, or other molecular targets, leading to biological responses. The exact pathways and molecular targets involved vary depending on the specific application and derivative.
Comparison with Similar Compounds
1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-2-yl)piperazine: A piperazine derivative with a similar pyrimidin-2-yl group but a different ring structure.
Uniqueness: (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of the pyrrolidine ring and the pyrimidin-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
(2R)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYNTRXPAKSOG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076125.png)
![5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076133.png)
![4-[(2,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076138.png)
![1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)
![[3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)
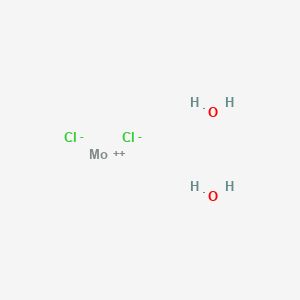
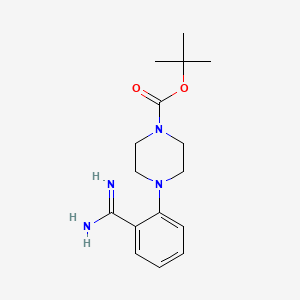
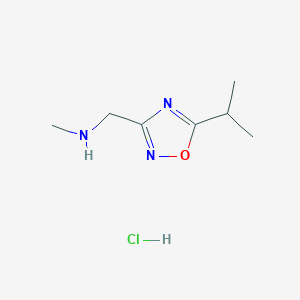
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid](/img/structure/B8076184.png)
![(1S,4S)-2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B8076188.png)
